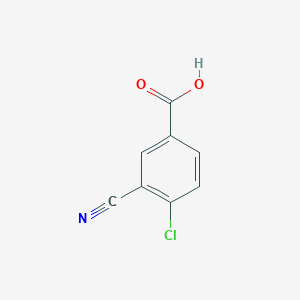

4-Chloro-3-cyanobenzoic acid

描述

Significance of Benzonitrile (B105546) and Halobenzoic Acid Derivatives in Contemporary Chemical Research

Benzonitrile derivatives are a class of aromatic organic compounds that have found extensive applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai Their utility stems from the versatile reactivity of the cyano (C≡N) group, making them valuable precursors and intermediates in the synthesis of more complex molecules like amines and benzamides. ontosight.aiatamankimya.com In research laboratories, benzonitrile is frequently used as a solvent and a reagent in organic synthesis. atamankimya.com The unique chemical properties of benzonitrile derivatives have led to their investigation in various biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects. ontosight.ai Furthermore, the distinct structure of these compounds makes them subjects of interest in spectroscopic studies. atamankimya.comfrontiersin.org

Halobenzoic acids, which are benzoic acids containing one or more halogen atoms on the benzene (B151609) ring, are also of significant importance in the chemical and pharmaceutical industries. drugbank.com Chlorine, in particular, is a halogen frequently incorporated into pharmaceutical drugs to treat a wide array of diseases. nih.gov The presence of a halogen atom can significantly influence a molecule's chemical properties and biological activity. cymitquimica.com Halogenated benzoic acid derivatives are crucial intermediates in the production of pharmaceuticals and agrochemicals. cymitquimica.comontosight.ai Their structural framework is a common feature in many biologically active compounds, and they are studied for their potential as antibacterial, antifungal, and anti-inflammatory agents. ontosight.aipreprints.org

Overview of 4-Chloro-3-cyanobenzoic Acid within Aromatic Carboxylic Acid Chemistry

This compound is an aromatic carboxylic acid that incorporates functional groups from both halobenzoic acids and benzonitriles. cymitquimica.com Its structure, featuring a carboxylic acid group, a chloro group, and a cyano group on a benzene ring, makes it a notable compound in the field of organic synthesis. cymitquimica.coma2bchem.com This compound is typically a white to off-white solid. cymitquimica.com

Functionally, this compound serves as a versatile building block and a key intermediate in the synthesis of various complex organic molecules. a2bchem.com The strategic placement of its chloro and cyano functional groups provides a platform for diverse chemical transformations, allowing for the introduction of additional functional groups or modifications to its properties. a2bchem.com This capability makes it an indispensable tool for synthetic chemists aiming to create new materials and biologically active compounds, such as those used in pharmaceuticals and agrochemicals. cymitquimica.coma2bchem.com Its role as a synthetic precursor is a primary focus of its application in research and development. a2bchem.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 117738-76-8 nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₄ClNO₂ nih.govsigmaaldrich.com |

| Molecular Weight | 181.58 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Boiling Point | 366.5±27.0 °C (Predicted) chemdad.com |

| Density | 1.48±0.1 g/cm³ (Predicted) chemdad.com |

| IUPAC Name | This compound nih.govsigmaaldrich.com |

| InChI Key | FYNLALHBLSJPBQ-UHFFFAOYSA-N sigmaaldrich.com |

| Storage | Sealed in dry, room temperature sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-3-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNLALHBLSJPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627275 | |

| Record name | 4-Chloro-3-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117738-76-8 | |

| Record name | 4-Chloro-3-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3 Cyanobenzoic Acid

Established Synthetic Pathways to 4-Chloro-3-cyanobenzoic Acid

Traditional methods for synthesizing this compound often involve the modification of a pre-existing benzene (B151609) ring with the desired functional groups. One common strategy starts with a substituted toluene (B28343) derivative, which then undergoes a series of reactions to introduce the chloro, cyano, and carboxylic acid functionalities.

A frequently employed pathway begins with 4-chloro-3-methylbenzonitrile (B1350899). nih.gov The synthesis of this starting material can be accomplished through various standard aromatic substitution reactions. Once obtained, the methyl group of 4-chloro-3-methylbenzonitrile is oxidized to a carboxylic acid. This transformation is a critical step, and various oxidizing agents can be employed to achieve this conversion.

Another established route involves the Sandmeyer reaction, a versatile method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. This process would typically start from an appropriately substituted aminobenzoic acid derivative. For instance, 4-chloro-3-aminobenzoic acid could be diazotized using a nitrite (B80452) salt in an acidic medium, followed by treatment with a cyanide salt, such as copper(I) cyanide, to yield the target this compound. gauthmath.com The Sandmeyer reaction is a powerful tool in aromatic chemistry, allowing for the introduction of a wide range of functional groups.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes. This has led to the exploration of advanced synthetic methods for producing this compound that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One such approach is the use of electrochemical methods. mdpi.comevitachem.comresearchgate.net Electrosynthesis offers a green alternative to traditional chemical reactions by using electricity to drive chemical transformations. For example, the electrocarboxylation of 4-iodobenzonitrile (B145841) with carbon dioxide has been investigated as a route to cyanobenzoic acids. mdpi.comevitachem.comresearchgate.net This method valorizes CO2, a greenhouse gas, by incorporating it into the final product. mdpi.comresearchgate.net The use of ionic liquids as solvents in these electrochemical processes can further enhance their green credentials by providing a non-volatile and often recyclable reaction medium. mdpi.comresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgrasayanjournal.co.inijprdjournal.com This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. ajrconline.orgrasayanjournal.co.inijprdjournal.com

A notable example is the microwave-assisted synthesis of 3-cyanobenzoic acid from 3-chlorobenzoic acid and sodium cyanide in N-methylpyrrolidone, which achieved a 99% yield in just 10 minutes. google.com While this specific example produces an isomer, the principle can be applied to the synthesis of this compound. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, making it an attractive method for rapid synthesis. ajrconline.orgrasayanjournal.co.in

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters, including temperature, reaction time, catalyst choice, and solvent.

For instance, in the oxidation of a methyl group to a carboxylic acid, the choice of oxidizing agent and reaction conditions can significantly impact the outcome. Strong oxidizing agents like potassium permanganate (B83412) are often used, but controlling the reaction temperature is essential to prevent over-oxidation and the formation of byproducts. google.com

In syntheses involving the Sandmeyer reaction, the temperature of the diazotization step must be carefully controlled, typically at low temperatures (0-5 °C), to ensure the stability of the diazonium salt. The subsequent cyanation step may require heating to drive the reaction to completion. The choice of copper cyanide source and the presence of co-solvents can also influence the yield.

The following interactive table provides a summary of various synthetic methods and their reported yields for cyanobenzoic acid derivatives, illustrating the impact of different reaction conditions.

| Starting Material | Reagents and Conditions | Product | Yield |

| 3-Chlorobenzoic acid | NaCN, N-methylpyrrolidone, Microwave (10 min) | 3-Cyanobenzoic acid | 99% |

| 4-Iodobenzonitrile | CO2, Electrochemical reduction, Ag cathode, Ionic liquid | 4-Cyanobenzoic acid | Moderate |

| 4-Aminobenzoic acid | NaNO2, HCl; then CuCN | p-Cyanobenzoic acid | Good |

| Benzanilide | H2SO4, Microwave (7 min) | Benzoic acid | 99% |

Industrial Scale-Up Considerations for this compound Synthesis

For industrial applications, processes that utilize readily available and inexpensive raw materials are preferred. google.com The efficiency of each reaction step, including product isolation and purification, becomes critically important to minimize costs and waste. google.com

Safety is a paramount concern in industrial chemical synthesis. Reactions involving toxic reagents, such as inorganic cyanides, require stringent safety protocols and closed-system handling to protect workers and the environment. google.com The generation of hazardous byproducts must also be managed and treated appropriately.

Furthermore, the scalability of the chosen synthetic route is a major factor. Reactions that are efficient on a small scale may not be practical for large-scale production due to issues with heat transfer, mixing, or the handling of large quantities of materials. For example, while microwave-assisted synthesis can be highly effective in the lab, its application on an industrial scale for this specific compound requires further research and development. google.com Therefore, robust and reproducible processes that can be safely and economically implemented in large reactors are essential for the industrial production of this compound. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Cyanobenzoic Acid

Reactivity of the Carboxylic Acid Moiety in 4-Chloro-3-cyanobenzoic Acid

The carboxylic acid group (-COOH) is a versatile functional group that readily participates in reactions such as esterification and amidation.

Esterification Reactions and Derivatives (e.g., Ethyl 4-chloro-3-cyanobenzoate)

Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This equilibrium process, known as the Fischer esterification, is a cornerstone of organic synthesis. For this compound, reaction with ethanol (B145695) under acidic conditions yields Ethyl 4-chloro-3-cyanobenzoate.

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. To favor the product, the alcohol is often used in large excess to shift the equilibrium forward.

Table 1: Representative Fischer Esterification of this compound

| Reactant | Reagent/Catalyst | Solvent | Product |

| This compound | Ethanol (excess) | Sulfuric Acid (H₂SO₄) | Ethyl 4-chloro-3-cyanobenzoate |

Amidation Reactions (e.g., 4-Chloro-3-cyanobenzamide synthesis)

The conversion of carboxylic acids to amides is a fundamental transformation. A common and effective method involves a two-step process: first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

This compound can be activated by treatment with thionyl chloride (SOCl₂). This reaction replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, forming the highly reactive intermediate, 4-chloro-3-cyanobenzoyl chloride. This acyl chloride is then reacted with ammonia (B1221849) (NH₃) in a nucleophilic acyl substitution reaction to produce 4-Chloro-3-cyanobenzamide. The use of thionyl chloride is advantageous as its byproducts (SO₂ and HCl) are gaseous and easily removed. rsc.org

Table 2: Synthesis of 4-Chloro-3-cyanobenzamide

| Step | Reactant | Reagent | Product |

| 1. Acyl Chloride Formation | This compound | Thionyl Chloride (SOCl₂) | 4-Chloro-3-cyanobenzoyl chloride |

| 2. Amidation | 4-Chloro-3-cyanobenzoyl chloride | Ammonia (NH₃) | 4-Chloro-3-cyanobenzamide |

Reactivity of the Halogen Substituent (Chlorine) in this compound

The chlorine atom attached to the aromatic ring is generally unreactive toward nucleophiles. However, its reactivity is significantly enhanced by the presence of electron-withdrawing groups on the ring.

Nucleophilic Aromatic Substitution Reactions at the C-Cl Bond

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides bearing strongly electron-withdrawing substituents positioned ortho or para to the leaving group. libretexts.org In this compound, the cyano group is ortho to the chlorine atom, and the carboxylic acid group is meta. The ortho-cyano group strongly activates the C-Cl bond towards nucleophilic attack. libretexts.org

The SₙAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The electron-withdrawing cyano group helps to delocalize and stabilize this negative charge. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride under these conditions. For instance, reaction with anilines can proceed via a single electron transfer (SET) pathway followed by the SₙAr mechanism. scispace.com

Halogen Exchange Reactions

Halogen exchange (Halex) reactions provide a pathway to replace one halogen on an aromatic ring with another. science.gov The conversion of aryl chlorides to aryl fluorides is a particularly common application. For this compound, the activating effect of the ortho-cyano group facilitates the exchange of chlorine for fluorine. google.comgoogle.com

This transformation is typically achieved by heating the aryl chloride with an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a polar aprotic solvent. google.comgoogle.comwikipedia.org The reactivity of the fluoride source can be enhanced by using finely-divided, anhydrous forms of the salt. google.com Although the reaction can be uncatalyzed for sufficiently activated substrates, phase-transfer catalysts are sometimes employed to improve efficiency. google.com

Table 3: Representative Halogen Exchange (Fluorination) Reaction

| Reactant | Reagent | Solvent | Product |

| This compound | Potassium Fluoride (KF) | Polar aprotic (e.g., DMSO, DMF) | 4-Fluoro-3-cyanobenzoic acid |

Reactivity of the Cyano Group in this compound

The cyano (nitrile) group is a versatile functional handle that can undergo several transformations. One of the most fundamental reactions of nitriles is hydrolysis. Under aqueous acidic or basic conditions, the cyano group can be hydrolyzed.

The reaction proceeds in two main stages. Initially, the nitrile is converted to a primary amide (in this case, 4-chloro-3-carbamoylbenzoic acid). Under the reaction conditions, this amide intermediate often undergoes further hydrolysis to yield a carboxylic acid. Therefore, complete hydrolysis of the cyano group in this compound would result in the formation of 4-chloro-1,3-benzenedicarboxylic acid (4-chloroisophthalic acid). The reaction can be catalyzed by either acid or base, with the base-catalyzed pathway proceeding through nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon.

Hydrolysis Pathways of the Cyano Group

The cyano (nitrile) group of this compound can be hydrolyzed to a carboxylic acid group under both acidic and basic conditions. This transformation proceeds through an amide intermediate. chemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. chemguide.co.uk The reaction mechanism involves the initial protonation of the nitrile's nitrogen atom, which increases the electrophilicity of the carbon atom. libretexts.orgacademyart.edu A water molecule then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, an amide intermediate, 4-chloro-3-carbamoylbenzoic acid, is formed. libretexts.org Continued heating and acidic conditions lead to the hydrolysis of this amide, yielding 4-chloro-3-carboxybenzoic acid (also known as 4-chloroisophthalic acid) and an ammonium (B1175870) salt. chemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide, and heat, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.comlibretexts.org This nucleophilic addition, followed by protonation from water, also forms the 4-chloro-3-carbamoylbenzoic acid intermediate. chemistrysteps.com The reaction does not stop at the amide; the amide is further hydrolyzed under the basic conditions. This second stage results in the formation of the sodium salt of the dicarboxylic acid (disodium 4-chloro-3-carboxybenzoate) and ammonia gas. chemguide.co.uk To obtain the final dicarboxylic acid, the reaction mixture must be acidified in a subsequent step. chemguide.co.uk

| Reaction Condition | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₂O, HCl (aq) or H₂SO₄ (aq), Heat | 4-Chloro-3-carbamoylbenzoic acid | 4-Chloro-3-carboxybenzoic acid |

| Basic | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-Chloro-3-carbamoylbenzoic acid | 4-Chloro-3-carboxybenzoic acid |

Reactions Involving the Nitrile Functionality

Besides hydrolysis, the nitrile group of this compound can undergo other characteristic transformations, notably reduction and addition of organometallic reagents.

Reduction to Primary Amines: The cyano group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. libretexts.orgchemguide.co.uklibretexts.org The reaction involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the carbon of the carbon-nitrogen triple bond. libretexts.orgucalgary.ca An initial addition forms an imine anion, which undergoes a second hydride addition to form a dianion intermediate. libretexts.orglibretexts.org A subsequent aqueous workup protonates the dianion to yield the final product, 4-chloro-3-(aminomethyl)benzoic acid. ucalgary.ca

Reaction with Grignard Reagents: Grignard reagents (R-MgX) add to the nitrile group to form ketones after hydrolysis. libretexts.orgmasterorganicchemistry.com The carbon atom of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile. libretexts.orgmasterorganicchemistry.com This forms an intermediate imine anion, which is then hydrolyzed by the addition of aqueous acid in a second step. libretexts.orgmasterorganicchemistry.com For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, would yield 4-chloro-3-acetylbenzoic acid. masterorganicchemistry.com

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction | 1. LiAlH₄ in ether 2. H₂O | 4-Chloro-3-(aminomethyl)benzoic acid |

| Grignard Reaction | 1. CH₃MgBr in ether 2. H₃O⁺ | 4-Chloro-3-acetylbenzoic acid |

Electrophilic Substitution on the Aromatic Ring of this compound

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the benzene (B151609) ring. The position of this substitution is determined by the directing effects of the groups already present on the ring. In this compound, there are three substituents to consider:

-COOH (Carboxylic Acid): A meta-directing, deactivating group. testbook.comyoutube.com

-CN (Cyano): A meta-directing, deactivating group. youtube.com

-Cl (Chloro): An ortho, para-directing, deactivating group. organicchemistrytutor.com

All three groups are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. organicchemistrytutor.comyoutube.com To determine the position of substitution, the directing effects must be analyzed collectively. Numbering the ring with the carboxylic acid at position 1, the cyano group is at position 3 and the chloro group is at position 4.

The -COOH group directs incoming electrophiles to position 5 (meta).

The -CN group directs incoming electrophiles to position 5 (meta).

The -Cl group directs incoming electrophiles to positions 2 and 6 (ortho) and 4 (para, which is blocked). However, its strongest activation is typically at the para position, and since it is a deactivator, its ortho-directing effect is weaker. More importantly, it reinforces the direction to position 5, which is ortho to it.

The directing effects of the carboxylic acid and cyano groups are additive, both strongly favoring substitution at position 5. The chloro group, being an ortho, para-director, also directs to position 5 (which is ortho to it). Therefore, there is a strong consensus among the existing substituents to direct an incoming electrophile to the C-5 position. Reactions like nitration or halogenation are expected to occur predominantly at this site, though forcing conditions may be required due to the highly deactivated nature of the ring. doubtnut.comwikipedia.org

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-3-cyano-5-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-chloro-3-cyanobenzoic acid |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Cyanobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 4-Chloro-3-cyanobenzoic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the three non-equivalent aromatic protons and the single carboxylic acid proton. The acidic proton of the carboxyl group (-COOH) is typically observed as a broad singlet far downfield, often above 10 ppm, due to its acidic nature and hydrogen bonding.

The aromatic region (typically 7.0-8.5 ppm) will display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring.

H-2: This proton is ortho to the carboxylic acid group and meta to the chloro group. It is expected to appear as a doublet.

H-5: This proton is ortho to the chloro group and meta to both the cyano and carboxylic acid groups. It will likely appear as a doublet of doublets.

H-6: This proton is ortho to both the chloro and cyano groups. It is anticipated to be a doublet.

The specific chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the cyano (-CN), chloro (-Cl), and carboxylic acid (-COOH) groups will shift the proton signals downfield compared to unsubstituted benzene.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the six aromatic carbons, the carboxyl carbon, and the nitrile carbon.

Carboxyl Carbon (-COOH): This signal appears in the characteristic downfield region for carboxylic acids, typically between 165-185 ppm.

Nitrile Carbon (-C≡N): The carbon of the cyano group is found in the 115-125 ppm range.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substitution. The carbons directly attached to the electron-withdrawing chloro, cyano, and carboxyl groups (C-1, C-3, C-4) will be significantly affected. Quaternary carbons (those without attached protons) generally show lower intensity peaks.

The combination of ¹H and ¹³C NMR data, including chemical shifts, signal multiplicities, and integration, allows for the complete and unambiguous structural confirmation of this compound.

Interactive Table: Predicted NMR Data for this compound

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | > 10 | Broad Singlet |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 185 |

| C-Cl | 130 - 140 |

| C-CN | 110 - 120 |

| C-COOH | 130 - 140 |

| Ar-C | 125 - 140 |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Vibrational Assignments

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is pivotal for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by absorptions from the carboxylic acid, cyano, and chloro-aromatic moieties.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

C≡N Stretch: The cyano group presents a sharp, medium-intensity absorption band in the 2220-2240 cm⁻¹ region. rasayanjournal.co.in Its position can be influenced by the electronic effects of the adjacent substituents on the aromatic ring.

C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected between 1680-1710 cm⁻¹. The formation of hydrogen-bonded dimers in the solid state typically shifts this band to a lower wavenumber compared to the monomer.

C-O Stretch and O-H Bend: The spectrum will also feature bands corresponding to the C-O stretching and in-plane O-H bending vibrations, often coupled, in the 1210-1440 cm⁻¹ range. rasayanjournal.co.in

C-Cl Stretch: A strong absorption due to the C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, other vibrations are often strong.

C≡N Stretch: The cyano stretch also appears as a strong, sharp band in the Raman spectrum, often around 2239 cm⁻¹. rasayanjournal.co.in

Aromatic C=C Stretches: The aromatic ring stretching vibrations usually give rise to several sharp bands in the 1400-1620 cm⁻¹ region.

The combined analysis of FTIR and Raman spectra allows for a comprehensive assignment of the fundamental vibrational modes, confirming the presence of all key functional groups and providing insight into the molecular structure.

Interactive Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | FTIR | 2500 - 3300 | Strong, Broad |

| Cyano | C≡N Stretch | FTIR, Raman | 2220 - 2240 | Medium-Strong, Sharp |

| Carbonyl | C=O Stretch | FTIR | 1680 - 1710 | Very Strong |

| Aromatic Ring | C=C Stretch | FTIR, Raman | 1400 - 1620 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | FTIR | 1210 - 1320 | Strong |

| Aryl Halide | C-Cl Stretch | FTIR | 600 - 800 | Strong |

Mass Spectrometry Techniques in Characterization of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The monoisotopic mass of this compound (C₈H₄ClNO₂) is 180.9931 Da. nih.gov

In a typical mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z ≈ 181. A key feature would be the presence of an isotopic peak at M+2 with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopic ratio).

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of ·OH (17 Da), leading to the formation of an acylium ion [M-OH]⁺. libretexts.org

Loss of Carboxyl Group: The molecule can also lose the entire carboxyl group as ·COOH (45 Da), resulting in a [M-COOH]⁺ fragment. libretexts.org

Decarboxylation: Loss of a neutral CO₂ molecule (44 Da) can occur, particularly after the initial loss of a chlorine atom.

Loss of Chlorine: Cleavage of the C-Cl bond can lead to a [M-Cl]⁺ fragment.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification in techniques like ion mobility-mass spectrometry. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass/charge) |

| [M+H]⁺ | 182.00034 |

| [M+Na]⁺ | 203.98228 |

| [M-H]⁻ | 179.98578 |

| [M]⁺ | 180.99251 |

| Source: PubChem CID 22644612 uni.lu |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions for this compound.

A crystallographic study would reveal:

Molecular Conformation: The planarity of the benzene ring and the orientation of the carboxylic acid and cyano substituents relative to the ring.

Crystal Packing: How individual molecules are arranged in the unit cell.

Intermolecular Interactions: The specific details of hydrogen bonding are of particular interest. Carboxylic acids commonly form centrosymmetric dimers in the solid state through strong hydrogen bonds between the carboxyl groups of two adjacent molecules. Other potential interactions, such as halogen bonding or π-π stacking, could also be identified.

Based on extensive searches of publicly available crystallographic databases, a definitive single-crystal X-ray structure for this compound has not been reported. Such an analysis would be a valuable contribution to fully understanding the solid-state properties of this compound. Without experimental data, key parameters like the crystal system, space group, and unit cell dimensions remain undetermined.

Computational Chemistry and Theoretical Studies on 4 Chloro 3 Cyanobenzoic Acid

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are foundational computational techniques used to determine the optimized molecular geometry and electronic structure of molecules like 4-chloro-3-cyanobenzoic acid. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation of the molecule.

For substituted benzoic acids, DFT methods, particularly using functionals like B3LYP, have proven reliable for structural predictions. nih.govresearchgate.net The electronic structure, including the distribution of electrons and molecular orbitals, is also elucidated, providing a basis for understanding the molecule's reactivity and properties. While specific studies detailing the optimized geometry of this compound are not prevalent in publicly accessible literature, the established accuracy of these methods for analogous compounds suggests that a computational approach would yield reliable data. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculations, often using DFT, can predict the infrared (IR) and Raman spectra of a molecule. rasayanjournal.co.indergipark.org.tr By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. nih.gov For related molecules such as 4-cyanobenzoic acid and various chlorobenzoic acids, these theoretical predictions have shown good agreement with experimental data after applying appropriate scaling factors. nih.govrasayanjournal.co.in

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researcher.life These predictions are valuable for assigning signals in experimental NMR spectra and can help in the structural elucidation of complex molecules. rsc.orgchemicalbook.com

Analysis of Electronic Properties (HOMO-LUMO Energies, Charge Distribution)

The electronic properties of a molecule are key to understanding its chemical reactivity and stability.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netdergipark.org.trresearchgate.net

Charge Distribution: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and identify the electrophilic and nucleophilic sites within a molecule. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents. science.gov

Table 1: Key Electronic Properties and Their Significance

| Property | Significance |

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Charge Distribution | Helps in predicting sites for electrophilic and nucleophilic attack. |

Molecular Dynamics and Simulation Studies for Intermolecular Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds. nih.govrsc.org

The development of a QSAR model involves several key steps:

Data set selection of compounds with known activities.

Calculation of molecular descriptors.

Model development using statistical methods.

Rigorous validation of the model's predictive power.

For derivatives of benzoic acid, QSAR studies have been used to explore their potential as inhibitors for various biological targets. nih.gov Such models can guide the rational design of new molecules with enhanced activity. mdpi.com

Research Applications of 4 Chloro 3 Cyanobenzoic Acid

Role as a Key Intermediate in Organic Synthesis

The reactivity of its functional groups allows 4-chloro-3-cyanobenzoic acid to serve as a foundational molecule in the construction of diverse organic compounds. It is primarily utilized as an intermediate in multi-step synthetic pathways. leapchem.com Aromatic compounds containing both cyano and carboxylic acid moieties are recognized as important precursors for creating pharmaceuticals, agrochemicals, and dyes. leapchem.comchemimpex.comguidechem.com

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, intermediates like cyanobenzoic acids are crucial for developing new therapeutic agents. leapchem.comgoogle.com The structural framework of this compound can be incorporated into larger, more complex molecules designed to interact with biological targets. While specific drugs derived directly from this compound are not extensively detailed in the public literature, its role as a pharmaceutical intermediate is acknowledged. guidechem.com The presence of the chloro and cyano groups allows for a variety of chemical transformations, enabling the synthesis of diverse drug candidates. leapchem.com For instance, cyanobenzene derivatives have been explored for their potential in developing anti-inflammatory and other bioactive compounds. leapchem.com

Building Block for Agrochemicals

The development of new agrochemicals, such as herbicides and pesticides, often relies on versatile chemical building blocks. chemimpex.comguidechem.com Substituted benzoic acids are a known class of compounds from which herbicidal agents have been developed. nih.gov For example, 3-cyanobenzoic acid has been investigated as a potential herbicide candidate due to its effects on plant growth and photosynthesis. mdpi.com The unique substitution pattern of this compound makes it a candidate for synthesizing novel agrochemicals, where the specific arrangement of the chloro, cyano, and carboxylic acid groups can be tailored to achieve desired biological activity against weeds or pests. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

The exploration of this compound and its derivatives extends into medicinal chemistry, where it serves as a scaffold for discovering new drugs with potential therapeutic applications.

Development of Antiviral Agents

Research has explicitly identified this compound as a compound that can be used to develop antiviral agents. impurity.comchemicalbook.com The synthesis of novel compounds with potential activity against various viruses is a significant area of drug discovery. For instance, derivatives of 1,4-benzothiazine, which have shown activity against human beta-herpes viruses, are synthesized from precursors that can be related to substituted benzoic acids. researchgate.net The cyano group in particular is a feature in various biologically active molecules, and its incorporation into structures derived from this compound is a strategy in the design of new antiviral drugs. leapchem.comnih.gov

Exploration of Antimicrobial Properties

The search for new antimicrobial agents is critical in combating resistant pathogens. Derivatives of chlorobenzoic acids have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. nih.gov Studies on related structures, such as derivatives of 4-chlorocinnamic acid and 4-aminobenzoic acid, have demonstrated that the presence of a chlorinated benzene (B151609) ring can contribute to antimicrobial and antifungal properties. nih.govmdpi.comresearchgate.net For example, research on 2-chlorobenzoic acid derivatives showed that they exhibited greater antibacterial potential against Gram-negative bacteria than Gram-positive bacteria. nih.gov Similarly, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown activity against Gram-positive bacterial strains. mdpi.com These findings suggest that this compound is a promising starting material for synthesizing new compounds with potential antimicrobial activity.

Table 1: Antimicrobial Activity of Related Chlorinated Benzoic Acid Derivatives

| Compound Class | Target Organisms | Observed Activity |

|---|---|---|

| 2-Chlorobenzoic acid derivatives | Gram-negative bacteria (e.g., Escherichia coli), Gram-positive bacteria | More potent against Gram-negative strains. nih.gov |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive bacterial strains | Moderate antibacterial activity. mdpi.com |

| 4-Chlorocinnamic acid esters | Staphylococcus aureus, Candida species | Activity against S. aureus and various fungi. nih.govresearchgate.net |

Potential in Anticancer Research

In the field of oncology, cyanobenzene derivatives have been investigated for their potential antitumor properties. leapchem.com The rationale is that the cyano and other functional groups can be modified to design molecules that selectively target cancer cells or interfere with tumor growth pathways. While direct studies on the anticancer activity of this compound are not prominent, research on structurally related compounds provides a basis for its potential in this area. For example, some flavonoid derivatives containing chlorine atoms have shown enhanced cytotoxic effects. mdpi.com The synthesis of novel compounds from accessible precursors like this compound is a common strategy in the early stages of anticancer drug discovery.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Cyanobenzoic acid |

| 4-Cyanobenzoic acid |

| 2-Chlorobenzoic acid |

| 4-Aminobenzoic acid |

| 4-Chlorocinnamic acid |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid |

Role in Inhibitory Enzyme Studies

This compound serves as a crucial intermediate and structural component in the synthesis of complex molecules designed for potent and selective enzyme and receptor inhibition. While not typically an inhibitor itself, its rigid, functionalized aromatic scaffold is incorporated into larger pharmacologically active compounds.

Patents and medicinal chemistry literature reveal its use as a key building block for developing therapeutics targeting a range of biological systems. For instance, it is a starting material in the synthesis of fused heterocyclic derivatives that demonstrate significant inhibition of Hepatitis B Virus (HBV) DNA. ambeed.comambeed.com These compounds act as capsid assembly modulators, interfering with the viral replication cycle. ambeed.com

Furthermore, this acid is utilized in the creation of potent inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2), a nuclear hormone receptor that is a promising target for treating autoimmune diseases. researchgate.net Derivatives synthesized using this compound have led to compounds that are significant inhibitors of IL-17 production. researchgate.net It has also been employed in the preparation of therapeutic agents targeting muscarinic cholinergic receptors. google.com

The following table summarizes examples of biologically active compounds synthesized using this compound as a precursor.

| Target Class | Specific Target/Application | Resulting Compound Type | Reference |

| Antiviral | Hepatitis B Virus (HBV) DNA Inhibition | Fused Heterocyclic Derivatives | ambeed.comambeed.com |

| Autoimmune Disease | Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) | Pyrrolo[2,3-b]pyridine Derivatives | researchgate.net |

| Neurological | Muscarinic Cholinergic Receptors | Unspecified Therapeutic Compounds | google.com |

Utility in Materials Science and Polymer Chemistry

In the fields of materials science and polymer chemistry, this compound is categorized as a valuable organic building block. bldpharm.com Its utility stems from the presence of three distinct functional groups—a carboxylic acid, a nitrile (cyano group), and a chlorine atom—which can all participate in or influence polymerization and material-forming reactions.

The carboxylic acid and cyano groups are particularly important for creating functional polymers. For example, the related compound 4-cyanobenzoic acid is used to synthesize asymmetric tetrazines, which are then coupled to polymers like polyethylene (B3416737) glycol (PEG) to create functionalized segments for block copolymers. rsc.org The principles of using cyanobenzoic acid derivatives as precursors for functional monomers can be extended to this compound, allowing for the introduction of its specific electronic and steric properties into a polymer backbone or side chain. Studies on related molecules such as p-cyanobenzoic acid have also explored their potential in solid-state polymerization reactions to form conjugated polymers. researchgate.net

Ligand in Coordination Chemistry

The molecular structure of this compound makes it a suitable candidate for use as a ligand, or linker, in coordination chemistry, particularly in the formation of Metal-Organic Frameworks (MOFs). ambeed.comambeed.com The carboxylic acid group can deprotonate to form a carboxylate, which readily coordinates to metal ions. The nitrile group and the chloro substituent can also influence the electronic properties and spatial arrangement of the resulting coordination complex.

As a linker in MOFs, it can connect metal centers to form extended, porous structures. The specific geometry and functionalization of the ligand dictate the topology, pore size, and chemical properties of the final framework, making it a potentially useful component for designing materials with tailored properties for applications such as gas storage, separation, or catalysis.

Co-crystal Formation and Solid-State Reactivity

Co-crystals are multi-component crystalline solids formed between two or more neutral molecules, connected primarily through non-covalent interactions like hydrogen bonds. While specific studies detailing the formation of co-crystals with this compound as a primary component are not widely available, the behavior of closely related compounds provides insight into its potential.

For example, the parent compound p-cyanobenzoic acid has been shown to form co-crystals with isonicotinamide. researchgate.net These co-crystals were characterized using single-crystal X-ray crystallography and studied for their thermal reactivity. researchgate.net In a different context, a complex derivative synthesized from this compound was later observed to form a co-crystal structure with the RORC2 ligand-binding domain, confirming the way the final molecule binds to its biological target. acs.org This demonstrates that while the initial acid is a building block, the functional groups it imparts to the final product can play a role in the specific intermolecular interactions necessary for co-crystal formation.

Applications in Advanced Oxidation Processes and Environmental Remediation

Advanced Oxidation Processes (AOPs) are a class of environmental remediation techniques used to degrade persistent organic pollutants in water and wastewater. bldpharm.com These processes rely on the generation of highly reactive radical species, such as the hydroxyl radical (•OH) and chlorine radicals (Cl•). acs.org

While direct studies on the degradation of this compound via AOPs are limited, the degradation mechanisms for related compounds like chlorobenzoic acids are well-documented and applicable. The UV/chlorine process is one such AOP where the photolysis of chlorine (HOCl/OCl⁻) generates both •OH and reactive chlorine species (RCSs). acs.org

The degradation of this compound in such a system would likely proceed via several pathways:

Hydroxyl Radical Attack: The powerful •OH radical can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening, ultimately mineralizing the compound to CO₂, water, and inorganic ions (Cl⁻, NH₄⁺).

Reactive Chlorine Species Attack: Chlorine radicals can also react with the aromatic ring, though reaction rates vary depending on the specific radical and the substituents on the ring. acs.org

Decarboxylation and Decyanation: The carboxylic acid and cyano groups can be cleaved from the aromatic ring during the oxidation process.

The presence of the electron-withdrawing chloro and cyano groups on the benzene ring generally increases its resistance to oxidative degradation compared to unsubstituted benzoic acid, but the potent and non-selective nature of AOPs makes them a viable treatment method for such halogenated aromatic compounds. bldpharm.com

Biological and Toxicological Considerations of 4 Chloro 3 Cyanobenzoic Acid Derivatives

In Vitro and In Vivo Biological Activity Profiling

Research into the biological activities of 4-chloro-3-nitrobenzoic acid derivatives has primarily centered on their potential as anticancer agents. Two novel copper(II) complexes, designated as complex 1 ([Cu(ncba)₄(phen)]) and complex 2 ([Cu(ncba)₄(bpy)]), were synthesized using 4-chloro-3-nitrobenzoic acid as the main ligand. mdpi.comnih.gov The in vitro anticancer activity of these complexes was evaluated against several human cancer cell lines.

A CCK-8 assay was employed to determine the antiproliferative effects of these complexes. nih.gov The results indicated that both complex 1 and complex 2 exhibited significant antiproliferative influences against the tested human cancer cell lines. nih.gov Notably, complex 1 demonstrated greater antitumor efficacy than the commonly used chemotherapeutic drug, cisplatin, which was used as a positive control in the study. nih.gov

Further investigation into the cellular mechanisms revealed that these copper(II) complexes could arrest the cell cycle in HepG2 (human liver cancer) cells. nih.gov Flow cytometry analysis showed an accumulation of cells in the G0/G1 phase of the cell cycle, suggesting that the complexes inhibit cell cycle progression at this stage. nih.gov The induction of apoptosis (programmed cell death) was also identified as a key mechanism of their anticancer activity. nih.gov Western blotting analysis indicated that the apoptosis was induced through the regulation of the Bcl-2 protein family, which plays a crucial role in controlling cell death. nih.gov

Studies on Mechanism of Biological Action (e.g., DNA/HSA Interactions)

To elucidate the mechanism of action of these 4-chloro-3-nitrobenzoic acid derivatives, their interactions with biological macromolecules such as calf thymus DNA (CT-DNA) and human serum albumin (HSA) were investigated. mdpi.comnih.gov These interactions are critical for understanding the bioavailability, transport, and ultimate therapeutic effect of potential drug candidates.

The binding of the copper(II) complexes to CT-DNA was explored using electronic absorption spectroscopy, fluorescence spectroscopy, and viscometry. mdpi.com The results from these studies consistently indicated that both complexes bind to DNA via an intercalative mode. mdpi.com Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can lead to structural changes and interfere with DNA replication and transcription, ultimately triggering cell death. Electronic absorption studies revealed that complex 1 had a higher binding constant than complex 2, suggesting a stronger interaction with DNA. mdpi.com

The interaction with HSA, the most abundant protein in human blood plasma, was also studied to understand the transport and delivery of these complexes in the bloodstream. mdpi.com Fluorescence spectroscopy experiments showed that both complexes could quench the intrinsic fluorescence of HSA through a static quenching mechanism. mdpi.comnih.gov This indicates the formation of a stable complex between the copper compounds and the protein. The binding process was found to be spontaneous. mdpi.comnih.gov

Table 1: DNA and HSA Binding Characteristics of 4-Chloro-3-nitrobenzoic Acid Copper(II) Complexes

| Complex | Target | Binding Mode | Key Findings |

|---|---|---|---|

| Complex 1: [Cu(ncba)₄(phen)] | CT-DNA | Intercalation | Higher binding constant compared to Complex 2. |

| Complex 2: [Cu(ncba)₄(bpy)] | CT-DNA | Intercalation | Binds effectively to DNA. |

| Complex 1: [Cu(ncba)₄(phen)] | HSA | Static Quenching | Spontaneous binding and formation of a stable complex. |

Cytotoxicity Assessments for 4-Chloro-3-nitrobenzoic Acid Analogs

The in vitro cytotoxicity of the synthesized copper(II) complexes of 4-chloro-3-nitrobenzoic acid was systematically evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and HepG2 (liver cancer), using the CCK-8 cell survival assay. mdpi.com

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of 4-Chloro-3-nitrobenzoic Acid Copper(II) Complexes

| Compound | A549 Cells | HeLa Cells | HepG2 Cells |

|---|---|---|---|

| Complex 1: [Cu(ncba)₄(phen)] | > Cisplatin | > Cisplatin | > Cisplatin |

| Complex 2: [Cu(ncba)₄(bpy)] | < Complex 1 | < Complex 1 | < Complex 1 |

| Cisplatin (Control) | Standard | Standard | Standard |

(Note: Specific IC₅₀ values were not provided in the source material, but relative activities were described.)

The mechanism of cell death was further elucidated through flow cytometry-based apoptosis assays, which confirmed that the cytotoxic effect is mediated by inducing apoptosis. nih.gov

Future Research Directions and Emerging Trends for 4 Chloro 3 Cyanobenzoic Acid

Development of Novel Derivatization Strategies

The functional versatility of 4-Chloro-3-cyanobenzoic acid, with its carboxylic acid, cyano, and chloro groups, makes it an ideal scaffold for the development of new chemical entities through innovative derivatization strategies. Future research is poised to move beyond simple esterification or amidation reactions to explore more complex molecular architectures with tailored properties.

One emerging trend is the use of "charge-switch" derivatization agents. For instance, reagents like 3-(chlorosulfonyl)benzoic acid could be employed to introduce a sulfonate group, switching the charge characteristics of the resulting molecule. nih.govacs.orgacs.orgfigshare.com This strategy is particularly valuable in analytical chemistry for enhancing sensitivity in mass spectrometry, but it also holds potential in drug design for modifying the pharmacokinetic properties of a lead compound. nih.govacs.orgacs.orgfigshare.com

Another promising avenue is the targeted functionalization of the carbon-hydrogen bonds. Nickel-catalyzed C(sp3)–H functionalization, a technique that has been successfully applied to benzyl (B1604629) nitriles, could be adapted to introduce new substituents. acs.org This approach avoids the need for pre-functionalized starting materials, aligning with the principles of atom economy and synthetic efficiency. The strategic placement of new functional groups can lead to derivatives with novel biological activities or material properties.

| Derivatization Strategy | Potential Reagent/Catalyst | Outcome/Application |

| Charge-Switch Derivatization | 3-(Chlorosulfonyl)benzoic acid | Enhanced analytical sensitivity, modified pharmacokinetic properties. nih.govacs.orgacs.orgfigshare.com |

| C-H Functionalization | Nickel(0) complexes | Introduction of new substituents without pre-functionalization, improved atom economy. acs.org |

| Multi-Component Reactions | Various (e.g., isocyanides, aldehydes) | Rapid synthesis of complex molecular libraries for screening. |

Exploration of New Therapeutic Targets

The unique electronic and structural features of this compound and its derivatives suggest potential for interaction with a variety of biological targets. The nitrile group, in particular, is a versatile pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive center. nih.gov

Future research will likely focus on designing derivatives of this compound to target specific enzymes or receptors implicated in disease. For example, substituted benzonitriles have shown efficacy as aromatase inhibitors for the treatment of estrogen-dependent cancers. nih.gov By modifying the core structure of this compound, it may be possible to develop new and more potent inhibitors of this enzyme.

Moreover, the broader class of substituted benzoic acids has been investigated for a range of therapeutic applications. Novel benzoic acid derivatives are being explored as inhibitors of acetylcholinesterase and carbonic anhydrase for Alzheimer's disease treatment, and as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP) for their neuroprotective properties. nih.govresearchgate.net Analogs of the structurally related para-aminobenzoic acid have also demonstrated potential as anticancer agents. mdpi.com These studies provide a strong rationale for screening a library of this compound derivatives against these and other emerging therapeutic targets.

| Potential Therapeutic Target | Rationale/Example | Relevant Disease Area |

| Aromatase | Substituted benzonitriles are known inhibitors. nih.gov | Breast Cancer |

| Acetylcholinesterase/Carbonic Anhydrase | Novel benzoic acid derivatives show inhibitory activity. nih.gov | Alzheimer's Disease |

| Striatal-Enriched Protein Tyrosine Phosphatase (STEP) | Benzoic acid derivatives show promise as inhibitors with neuroprotective effects. researchgate.net | Neurodegenerative Disorders |

| Kinases (e.g., VEGFR-2) | Related cyano- and chloro-substituted aromatics show inhibitory activity. mdpi.com | Cancer |

Green Synthesis and Sustainable Production Methods

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the principles of green chemistry. organic-chemistry.org Future production of this compound will increasingly rely on methods that minimize environmental impact, reduce waste, and utilize renewable resources.

One of the most promising trends is the adoption of biocatalysis. Enzymes such as lipases and peroxidases can perform chemical transformations with high selectivity under mild, aqueous conditions, offering a green alternative to traditional chemical reagents. nih.govresearchgate.netox.ac.uk Research into engineering enzymes to specifically recognize and transform this compound or its precursors could lead to highly efficient and sustainable manufacturing processes. The biosynthesis of benzoic acids in plants from simple precursors also provides a blueprint for developing microbial fermentation routes for production. essfeed.comnih.gov

Electrochemical synthesis represents another frontier in green chemistry. mdpi.com The electrocarboxylation of precursor molecules offers a method to valorize carbon dioxide while synthesizing carboxylic acids. mdpi.com Adapting this technology for the production of this compound could provide a route that is both sustainable and atom-economical.

The use of greener solvents and reaction conditions is also a key area of development. Supercritical carbon dioxide (scCO₂), for example, is a non-toxic, non-flammable, and recyclable alternative to traditional organic solvents. ijpsjournal.com Similarly, microwave-assisted and solvent-free reaction conditions can significantly reduce reaction times and energy consumption, leading to more sustainable processes. ijpsjournal.comwjpmr.com

| Green Chemistry Approach | Key Features | Potential Impact on Production |

| Biocatalysis | Use of enzymes, mild aqueous conditions, high selectivity. nih.govresearchgate.net | Reduced waste, lower energy consumption, use of renewable feedstocks. |

| Biosynthesis | Microbial fermentation routes inspired by plant pathways. essfeed.comnih.gov | Production from renewable resources like sugars. |

| Electrochemical Synthesis | Utilization of electricity and CO2. mdpi.com | Valorization of a greenhouse gas, reduced reliance on fossil fuels. |

| Green Solvents/Conditions | Supercritical CO₂, water, microwave-assisted, solvent-free. ijpsjournal.comwjpmr.com | Minimized use of hazardous solvents, increased energy efficiency. |

Advanced Materials Applications and Supramolecular Chemistry

The rigid structure and multiple functional groups of this compound make it an excellent building block for the construction of advanced materials and complex supramolecular assemblies. The fields of crystal engineering and materials science are increasingly looking to molecules like this to design materials with novel optical, electronic, or porous properties.

A significant area of future research is the incorporation of this compound as a ligand in metal-organic frameworks (MOFs) or coordination polymers. sigmaaldrich.com The specific arrangement of its functional groups can direct the assembly of metal ions into predictable and highly ordered three-dimensional structures. These materials are being investigated for a wide range of applications, including gas storage, catalysis, and chemical sensing. The interplay of the chloro and cyano substituents can influence the framework's topology and functionality.

Supramolecular chemistry, which focuses on non-covalent interactions, offers another exciting direction. The carboxylic acid group is a robust hydrogen bond donor and acceptor, while the chloro substituent can participate in halogen bonding. nih.gov The combination of these interactions can be used to guide the self-assembly of this compound molecules into well-defined one-, two-, or three-dimensional architectures with predictable connectivity. nih.govnih.gov These ordered assemblies are of interest for developing new liquid crystals and other functional organic materials. chemimpex.comguidechem.comsigmaaldrich.com

| Application Area | Key Molecular Features | Potential Material/Property |

| Metal-Organic Frameworks (MOFs) | Carboxylate, cyano, and chloro groups as coordination sites. | Porous materials for gas storage, catalysis, and sensing. sigmaaldrich.com |

| Supramolecular Assembly | Hydrogen bonding (acid), halogen bonding (chloro). nih.gov | Liquid crystals, functional organic solids. nih.govchemimpex.com |

| Polymer Chemistry | Use as a monomer or functional additive. chemimpex.com | High-performance polymers with enhanced thermal and chemical stability. |

常见问题

Q. What are the optimized synthetic routes for 4-Chloro-3-cyanobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of benzoic acid derivatives. A plausible route includes chlorination followed by cyanation. For example, chlorination of 3-cyanobenzoic acid using Cl₂ gas with FeCl₃ as a catalyst (common in analogous chloro-benzoic acid syntheses) under controlled temperatures (40–60°C) to avoid over-chlorination . Cyanation may employ CuCN or Pd-catalyzed cross-coupling. Optimizing stoichiometry (e.g., 1.2 equivalents Cl₂) and reaction time (2–4 hours) improves yield to >75%. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine analytical triage :

- HPLC : Use a reversed-phase column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm to assess purity (>98%) .

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies characteristic peaks: aromatic protons (δ 7.8–8.2 ppm), carboxylic acid (δ 12–13 ppm), and nitrile (C≡N, δ 120–125 ppm in ¹³C) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 194.998 (calculated for C₈H₃ClNO₂).

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in amber glass vials at 0–4°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group and decarboxylation. Stability studies show <5% degradation over 6 months when stored dry; avoid exposure to humidity (>60% RH accelerates decomposition) .

Advanced Research Questions

Q. How can regioselective synthesis challenges (e.g., competing chloro/cyano positional isomers) be mitigated?

- Methodological Answer : Use directed ortho-metalation : A lithiated intermediate (e.g., LDA at -78°C) directs cyanation to the meta-position relative to COOH, followed by chlorination. Computational modeling (DFT) predicts favorable transition states for this pathway, reducing byproducts like 3-chloro-4-cyanobenzoic acid . Alternatively, employ protecting groups (e.g., methyl ester for COOH) to sterically hinder undesired sites .

Q. How do solvent polarity and pH affect the compound’s reactivity in coupling reactions?

- Methodological Answer :

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution (e.g., SNAr) at the chloro position. In DMF, reaction rates with amines increase 3-fold vs. THF .

- pH : Deprotonation of COOH (pH >4.5) activates the ring for electrophilic attacks but may reduce nitrile stability. Balance with buffered conditions (pH 4–5) for amide bond formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic NMR : Detect rotational barriers in ortho-substituents; heating to 60°C may coalesce split peaks (e.g., J-coupling from adjacent Cl and CN groups) .

- X-ray Crystallography : Resolve ambiguous NOE effects or tautomerism. For example, confirm planar geometry of the nitrile group to rule out keto-enol tautomer interference .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

- Methodological Answer : Use density functional theory (DFT) :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites. The chloro group (F⁻ = 0.15) is more reactive toward nucleophiles than the nitrile (F⁻ = 0.08) .

- Simulate transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) to optimize ligand selection (e.g., SPhos vs. XPhos) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。